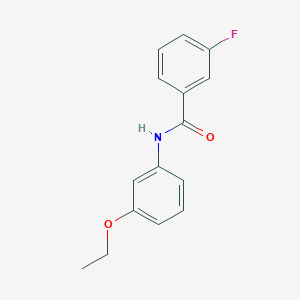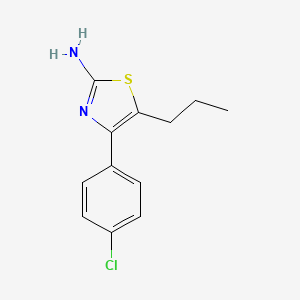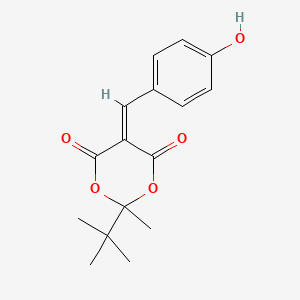![molecular formula C16H12N2O2 B5793833 1H-indene-1,2,3-trione 2-[(4-methylphenyl)hydrazone]](/img/structure/B5793833.png)
1H-indene-1,2,3-trione 2-[(4-methylphenyl)hydrazone]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-indene-1,2,3-trione 2-[(4-methylphenyl)hydrazone], also known as MIT-2, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
1H-indene-1,2,3-trione 2-[(4-methylphenyl)hydrazone] has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 1H-indene-1,2,3-trione 2-[(4-methylphenyl)hydrazone] has been investigated for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. In materials science, 1H-indene-1,2,3-trione 2-[(4-methylphenyl)hydrazone] has been studied for its potential as a fluorescent material due to its unique chemical structure. In catalysis, 1H-indene-1,2,3-trione 2-[(4-methylphenyl)hydrazone] has been investigated for its potential as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 1H-indene-1,2,3-trione 2-[(4-methylphenyl)hydrazone] is not fully understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 1H-indene-1,2,3-trione 2-[(4-methylphenyl)hydrazone] has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
1H-indene-1,2,3-trione 2-[(4-methylphenyl)hydrazone] has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 1H-indene-1,2,3-trione 2-[(4-methylphenyl)hydrazone] can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that 1H-indene-1,2,3-trione 2-[(4-methylphenyl)hydrazone] can reduce tumor growth in animal models. 1H-indene-1,2,3-trione 2-[(4-methylphenyl)hydrazone] has also been shown to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
1H-indene-1,2,3-trione 2-[(4-methylphenyl)hydrazone] has several advantages for lab experiments, including its ease of synthesis and purification, its stability, and its unique chemical structure. However, 1H-indene-1,2,3-trione 2-[(4-methylphenyl)hydrazone] also has limitations, including its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for research on 1H-indene-1,2,3-trione 2-[(4-methylphenyl)hydrazone]. One potential direction is to investigate its potential as an anticancer agent in combination with other drugs or therapies. Another direction is to study its potential as a fluorescent material for imaging applications. Additionally, further research is needed to fully understand the mechanism of action of 1H-indene-1,2,3-trione 2-[(4-methylphenyl)hydrazone] and its potential applications in catalysis.
Synthesemethoden
1H-indene-1,2,3-trione 2-[(4-methylphenyl)hydrazone] is synthesized through a reaction between 1H-indene-1,2,3-trione and 4-methylphenylhydrazine in the presence of a catalyst. The reaction takes place under specific conditions, and the resulting product is purified through various techniques to obtain a pure compound. The synthesis of 1H-indene-1,2,3-trione 2-[(4-methylphenyl)hydrazone] has been optimized and studied extensively to improve the yield and purity of the product.
Eigenschaften
IUPAC Name |
2-[(4-methylphenyl)hydrazinylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c1-10-6-8-11(9-7-10)17-18-14-15(19)12-4-2-3-5-13(12)16(14)20/h2-9,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEGNICAYCHHHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NN=C2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-1-naphthyl-N'-[2-(4-pyridinyl)ethyl]thiourea](/img/structure/B5793762.png)

![7-methyl-10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5793777.png)



![N-{2-[(diethylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5793812.png)

![1-[6-methyl-4-(methylthio)-1-(4-nitrophenyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5793825.png)



![N'-[(phenylsulfonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5793861.png)

